![molecular formula C26H29N7O3 B2454719 2-(3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-methylpyrimidine CAS No. 1251614-77-3](/img/structure/B2454719.png)

2-(3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-methylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

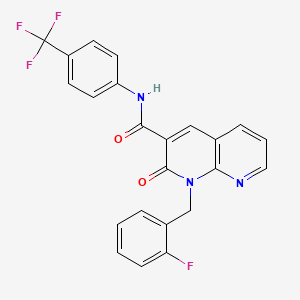

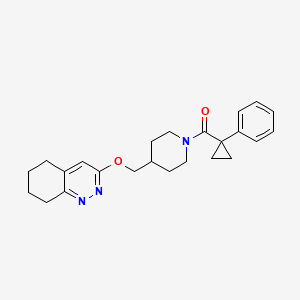

The compound appears to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and is a key component of many biological compounds. It also contains a piperazine ring and a piperidine ring, both of which are common in pharmaceutical compounds due to their ability to modulate the pharmacokinetic properties of a drug .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as HRMS, IR, 1H and 13C NMR experiments are often used to assign the product’s structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Piperazine and piperidine rings can participate in a variety of reactions, and the pyrimidine ring can also undergo reactions at various positions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. These properties could include its melting point, boiling point, density, and solubility .Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Estrogen Receptor Binding Affinity : Compounds with similar structures, incorporating pyrimidine-piperazine conjugates, have been synthesized and evaluated for their potential anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. Molecular docking studies reveal good binding affinity, suggesting potential applications in cancer therapy (Parveen et al., 2017).

Polyamide Synthesis : Research into the synthesis of polyamides incorporating pyrimidine and piperazine units has shown the creation of compounds with significant molecular weights, demonstrating their potential in materials science for creating novel polymers with specific solubility and structural properties (Hattori & Kinoshita, 1979).

Pharmacological Properties : A series of 4-piperazinopyrimidines has been synthesized, displaying a range of pharmacological properties, including antiemetic, tranquilizing, and analgesic activities. This highlights the compound's versatility in drug development for various therapeutic applications (Mattioda et al., 1975).

Antimicrobial and Anti-Inflammatory Applications

Antibacterial and MurB Inhibitors : Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, showing potent antibacterial efficacies and biofilm inhibition activities against multiple bacterial strains. This indicates potential use in developing new antimicrobial agents targeting resistant bacterial strains (Mekky & Sanad, 2020).

Metabolic Studies : Metabolic pathways of dopamine D(4) selective antagonists, incorporating piperazine moieties, have been investigated, revealing the formation of novel mercapturic acid adducts. This research provides valuable insights into the metabolic fate of similar compounds, which is crucial for drug development (Zhang et al., 2000).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-[8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N7O3/c1-19-5-3-4-6-22(19)30-13-15-31(16-14-30)24-25-29-33(26(35)32(25)12-11-27-24)18-23(34)28-17-20-7-9-21(36-2)10-8-20/h3-12H,13-18H2,1-2H3,(H,28,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVDDNHDIRZBKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C3=NC=CN4C3=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-methoxyphenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-tert-butyl-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2454642.png)

![3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2454650.png)

![2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2454651.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}thio)acetamide](/img/structure/B2454655.png)

![(Z)-ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2454659.png)